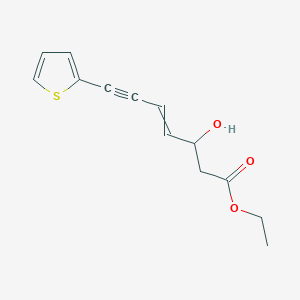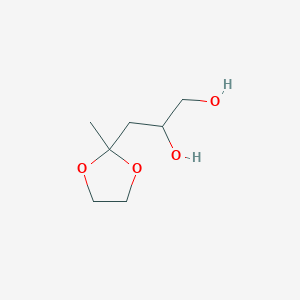![molecular formula C6H12S3 B14514178 2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane CAS No. 62872-42-8](/img/structure/B14514178.png)
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane is an organosulfur compound characterized by a dithiolane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane typically involves the reaction of appropriate thiol and aldehyde or ketone precursors under controlled conditions. One common method involves the cyclization of a dithiol with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the dithiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学的研究の応用
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s sulfur atoms can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. Pathways involved may include redox reactions and thiol-disulfide exchange mechanisms.
類似化合物との比較
Similar Compounds
- Methyl sulfide
- 2-methyl-2-(methylsulfanyl)propanal oxime
- 3-Methyl-1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol
Uniqueness
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane is unique due to its dithiolane ring structure, which imparts distinct chemical properties and reactivity compared to other organosulfur compounds. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
62872-42-8 |
|---|---|
分子式 |
C6H12S3 |
分子量 |
180.4 g/mol |
IUPAC名 |
2-methyl-2-(methylsulfanylmethyl)-1,3-dithiolane |
InChI |
InChI=1S/C6H12S3/c1-6(5-7-2)8-3-4-9-6/h3-5H2,1-2H3 |
InChIキー |
WFKAOISNDMDOEC-UHFFFAOYSA-N |
正規SMILES |
CC1(SCCS1)CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)







![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)

![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)

